![molecular formula C16H12FN3O3S2 B2763972 3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide CAS No. 898440-95-4](/img/structure/B2763972.png)

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

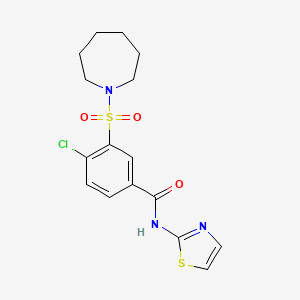

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide, also known as FSTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FSTB is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 416.48 g/mol.

科学的研究の応用

Synthesis and Electrophysiological Activity

Research highlights the synthesis of N-substituted imidazolylbenzamides, indicating the viability of the 1H-imidazol-1-yl moiety as a replacement for the methylsulfonylamino group to produce class III electrophysiological activity. This activity is crucial in the development of cardiac arrhythmia treatments, demonstrating the compound's potential in cardiac therapeutic applications (Morgan et al., 1990).

Antiproliferative Activities

Another study on pyrazole-sulfonamide derivatives, designed and synthesized from related compounds, showed significant in vitro antiproliferative activities against HeLa and C6 cell lines. These findings underline the potential of such compounds in cancer research, particularly in developing treatments targeting specific cancer cell lines (Mert et al., 2014).

Antimalarial and COVID-19 Applications

The reactivity investigation of similar sulfonamide derivatives for antimalarial activity, characterized by their ADMET properties, presents a promising avenue for addressing malaria. Moreover, the theoretical calculations and molecular docking studies suggest potential applications of these compounds in COVID-19 drug development, highlighting their broad therapeutic applications (Fahim & Ismael, 2021).

Fluoroalkylative Aryl Migration

The use of fluorinated sulfinate salts in the fluoroalkylation/aryl migration of conjugated N-arylsulfonylated amides demonstrates the compound's utility in synthetic chemistry. This research provides insights into novel synthetic pathways that can be applied in the development of fluorinated pharmaceuticals, offering potential advancements in drug design and synthesis (He et al., 2015).

Type III Secretion Inhibitors

Investigations into the design and synthesis of analogues for the inhibition of type III secretion in Yersinia highlight the compound's potential in preventing or treating bacterial infections. This application is significant in developing new antibacterial agents, addressing the growing concern over antibiotic resistance (Kauppi et al., 2007).

作用機序

Target of Action

The primary target of 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide interacts with its target, the androgen receptor, by acting as an antagonist

Biochemical Pathways

By blocking the androgen receptor, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide inhibits the normal function of the receptor and disrupts the androgen signaling pathway . This leads to a decrease in the expression of androgen-responsive genes, which can have downstream effects on cellular proliferation and differentiation.

Result of Action

As a result of its action, 3-(4-fluorophenylsulfonamido)-N-(thiazol-2-yl)benzamide has shown potent antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) and has demonstrated promising prostate-specific antigen (PSA) downregulation .

特性

IUPAC Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S2/c17-12-4-6-14(7-5-12)25(22,23)20-13-3-1-2-11(10-13)15(21)19-16-18-8-9-24-16/h1-10,20H,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMQEMGPOROUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-fluorophenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-oxodibenzo[cd,g]indazol-2(6H)-yl)acetic acid](/img/structure/B2763890.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2763892.png)

![N-(cyanomethyl)-2-[2-(5-ethylfuran-2-yl)azepan-1-yl]acetamide](/img/structure/B2763893.png)

![3-(4-formyl-2-methoxyphenoxy)-N-[(5-methoxypyridin-3-yl)methyl]propanamide](/img/structure/B2763897.png)

![(1H-benzo[d]imidazol-5-yl)(4-(pyrimidin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2763898.png)

![6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763901.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)

![Methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]carbamoyl}benzoate](/img/structure/B2763906.png)

![N-[4-(1H-Benzimidazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2763912.png)